molecular formula C21H15F6N3O3 B2599679 N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1005296-67-2

N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2599679
CAS No.: 1005296-67-2
M. Wt: 471.359
InChI Key: LCBVCXGNAGBIBZ-UHFFFAOYSA-N
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Description

The compound “N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a chemical compound with potential applications in various fields . It is related to the N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions due to the presence of multiple functional groups. It is related to N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is known to activate substrates and stabilize partially developing negative charges in the transition states .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel derivatives, including pyrazole and pyrimidine derivatives, has been explored to investigate their structural and chemical properties. These compounds are synthesized through reactions involving different substituents and conditions, leading to the formation of compounds with potential biological activities (Hassan, Hafez, & Osman, 2014). Another study focused on the synthesis and biological evaluation of compounds as potential c-Met kinase inhibitors, showing moderate to good antitumor activities (Liu et al., 2020).

Biological Evaluation

  • Compounds synthesized from this chemical framework have been evaluated for their cytotoxic activity against various cancer cell lines, revealing some compounds with promising cytotoxicity. For instance, derivatives have shown significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • In the realm of antimicrobial activity, novel derivatives exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and activity comparable to rifampicin against M. tuberculosis (Bąk et al., 2020).

Structure-Activity Relationship (SAR)

  • SAR studies on derivatives have provided insights into the chemical modifications that enhance biological activity. For example, research on NF-kappaB and AP-1 gene expression inhibitors highlighted the critical nature of specific substituents for maintaining activity, showing how changes in the pyrimidine ring affect the compound's effectiveness (Palanki et al., 2000).

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F6N3O3/c1-11-5-3-4-6-15(11)30-17(31)10-16(33-2)18(29-30)19(32)28-14-8-12(20(22,23)24)7-13(9-14)21(25,26)27/h3-10H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBVCXGNAGBIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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